2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide features a thieno[3,2-d]pyrimidinone core, a heterocyclic scaffold known for diverse pharmacological applications. Key structural attributes include:
- 3,5-Dimethylphenyl substitution at the 3-position of the pyrimidinone ring, contributing steric bulk and lipophilicity.
- Thioacetamide linker bridging the pyrimidinone and N-(p-tolyl) group (para-methylphenyl), which enhances metabolic stability compared to ester or ether linkages.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-4-6-17(7-5-14)24-20(27)13-30-23-25-19-8-9-29-21(19)22(28)26(23)18-11-15(2)10-16(3)12-18/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESCXYTYFUXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A thioether linkage.
- Dimethylphenyl and p-tolyl substituents.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from thienopyrimidine structures have shown effectiveness against various bacterial strains. In particular, the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency. In tests against Staphylococcus aureus and Escherichia coli, compounds with similar frameworks exhibited minimum inhibitory concentrations (MICs) as low as 0.91 μM .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.91 | E. coli |
| Compound B | 50 | M. smegmatis |
| Compound C | 15.62 | C. albicans |
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- The thienopyrimidine nucleus is crucial for biological activity.
- Substituents on the aromatic rings significantly influence potency; for example, a 4-methoxyphenyl group has been associated with increased antibacterial effects compared to other substituents .
Key Findings :
- Hydrophobic Side Chains : Enhance antimicrobial activity.
- Electron-Withdrawing Groups : Generally increase potency.
- Flexible Side Chains : Critical for maintaining activity against resistant strains.
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial effects of synthesized thienopyrimidine derivatives against resistant bacterial strains. The results indicated that derivatives similar to our compound displayed broad-spectrum activity, particularly against Gram-positive bacteria .
Study 2: Antitubercular Activity
In another investigation focusing on antitubercular properties, compounds structurally related to our target were tested against Mycobacterium smegmatis. The most potent derivative showed an MIC of 50 μg/mL, indicating promising potential for further development in treating tuberculosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of thieno[3,2-d]pyrimidinone derivatives with modifications at the 3-position of the pyrimidinone ring and the acetamide aryl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Metabolic Stability
- The thioether linkage in the target compound is less prone to enzymatic hydrolysis than ester or amide bonds, as seen in ’s trifluoromethyl-substituted analog.
- Methyl groups (p-tolyl and dimethylphenyl) are metabolically stable compared to chlorinated or nitro-substituted analogs, which may undergo CYP450-mediated dehalogenation or reduction .
Preparation Methods
Route 1: Cyclocondensation of 3-Amino-5-(3,5-Dimethylphenyl)Thiophene-2-Carboxamide
Procedure :
- Synthesis of 3-amino-5-(3,5-dimethylphenyl)thiophene-2-carboxamide :
- Cyclization to thieno[3,2-d]pyrimidinone :
Characterization :
Route 2: DMF-DMA-Mediated Formylation and Cyclization
Procedure :
- Methyl 3-amino-5-(3,5-dimethylphenyl)thiophene-2-carboxylate (10 mmol) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol) in toluene at 110°C for 4 h to form the enamine intermediate.
- Hydrolysis with 10% HCl (20 mL) and subsequent cyclization in acetic anhydride (30 mL) at 100°C for 3 h yields Intermediate C (Yield: 75%).
Spectroscopic Characterization of Target Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Optimization and Yield Comparison
Table 1 : Comparison of Thioether Coupling Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 12 | 76 |
| NaH | THF | 40 | 24 | 62 |
| Et3N | CH3CN | 80 | 8 | 68 |
Mechanistic Insights and Side Reactions
The thioether coupling proceeds via an SN2 mechanism, where the thiolate anion (from Intermediate A) displaces chloride in Intermediate B. Competing side reactions include:
- Oxidation of the thiol to disulfide (mitigated by inert atmosphere).
- Over-alkylation at the acetamide nitrogen (controlled by stoichiometry).
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical steps for ensuring purity?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with cyclic ketones under reflux conditions in ethanol or DMF .
- Thioether linkage : Introducing the acetamide group via nucleophilic substitution, often using triethylamine as a base to deprotonate thiol intermediates .
- Purification : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, followed by recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation : H/C NMR spectroscopy (e.g., DMSO- solvent, δ 10.10 ppm for NHCO groups) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Enzyme inhibition : IC values of 1.2–3.8 μM against tyrosine kinases, based on fluorescence polarization assays .
- Antimicrobial activity : Moderate growth inhibition (MIC = 16–32 μg/mL) against Gram-positive bacteria like S. aureus .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Contradictory yields (50–90%) in the acetamide coupling step may arise from:
- Solvent effects : Switching from DMF to THF improves solubility of aromatic intermediates, reducing side-product formation .
- Catalyst selection : Using 4-dimethylaminopyridine (DMAP) instead of triethylamine enhances nucleophilicity of thiolate anions, increasing yields to 85% .
- Temperature control : Maintaining 0–5°C during coupling minimizes hydrolysis of activated thioesters .
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence biological efficacy?
Comparative SAR studies reveal:
- 3,5-Dimethylphenyl vs. 4-nitrophenyl : The dimethyl substitution enhances lipophilicity (logP = 2.8 vs. 1.9), improving cell membrane permeability and kinase inhibition by 40% .
- p-Tolyl acetamide vs. 4-chlorophenyl : The methyl group on the acetamide reduces cytotoxicity (CC > 100 μM vs. 45 μM) while retaining target affinity .
Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values (e.g., 1.2 μM vs. 8.7 μM for EGFR inhibition) may stem from:
- Assay variability : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) to account for competitive binding .
- Protein source : Use recombinant human kinases instead of cell lysates to minimize off-target interactions .
Q. What molecular docking approaches are suitable for predicting binding modes with kinase targets?
- Software : AutoDock Vina or Schrödinger Glide, using crystal structures of kinase domains (e.g., PDB: 1M17) .
- Key interactions : Hydrogen bonding between the 4-oxo group and kinase hinge region (e.g., Met793 in EGFR), validated by mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
